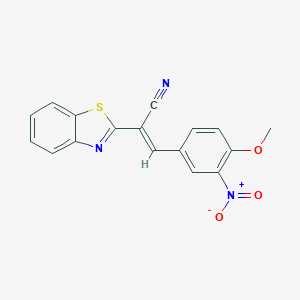![molecular formula C22H30N2O5S2 B388523 ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B388523.png)
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-[(dipropylamino)sulfonyl]benzoic acid with ethyl 3-thiophenecarboxylate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .
化学反応の分析
Types of Reactions
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidative chlorination.
Reduction: LiAlH₄ is a typical reducing agent.
Substitution: AlCl₃ and FeBr₃ are frequently used as catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Ethyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Compared to similar compounds, ETHYL 2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C22H30N2O5S2 |
|---|---|
分子量 |
466.6g/mol |
IUPAC名 |
ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H30N2O5S2/c1-5-13-24(14-6-2)31(27,28)18-11-9-16(10-12-18)20(25)23-21-19(22(26)29-8-4)15-17(7-3)30-21/h9-12,15H,5-8,13-14H2,1-4H3,(H,23,25) |
InChIキー |
DAJARUFFFHVSMQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)CC)C(=O)OCC |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)CC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[2-(benzyloxy)-5-bromobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388443.png)
![(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388444.png)
![2-[3-bromo-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388445.png)

![3-(5-{[(2E)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B388448.png)
![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388449.png)
![(2Z)-3-{[1,1'-BIPHENYL]-4-YL}-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE](/img/structure/B388450.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388452.png)
![(5E)-5-[(2,4-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388454.png)
![ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388455.png)

![6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE](/img/structure/B388460.png)

![ETHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B388463.png)
